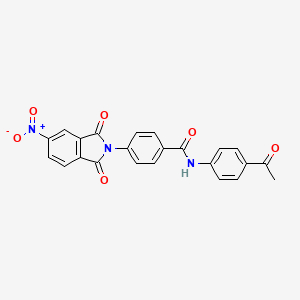![molecular formula C19H30N2O B6099953 2-[1-cyclopentyl-4-(3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6099953.png)
2-[1-cyclopentyl-4-(3-methylbenzyl)-2-piperazinyl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-cyclopentyl-4-(3-methylbenzyl)-2-piperazinyl]ethanol, also known as SB-334867, is a selective orexin receptor antagonist that has been widely studied in recent years. Orexin receptors are involved in regulating sleep-wake cycles, appetite, and energy metabolism, making them potential targets for the treatment of sleep disorders, obesity, and other metabolic diseases.
作用机制
2-[1-cyclopentyl-4-(3-methylbenzyl)-2-piperazinyl]ethanol acts as a selective antagonist of orexin receptors, specifically targeting the orexin receptor type 1 (OX1R). Orexins are neuropeptides that are produced in the hypothalamus and are involved in regulating wakefulness, feeding behavior, and energy metabolism. By blocking the activity of orexin receptors, this compound reduces wakefulness and food intake, leading to its potential therapeutic applications in sleep disorders and obesity.
Biochemical and Physiological Effects:
In addition to its effects on sleep and feeding behavior, this compound has also been shown to modulate other physiological processes. It has been found to reduce anxiety-like behavior in rodents, suggesting its potential as an anxiolytic drug. Additionally, this compound has been shown to decrease the release of dopamine in the nucleus accumbens, a brain region involved in reward processing, indicating its potential as a treatment for drug addiction.
实验室实验的优点和局限性
One advantage of using 2-[1-cyclopentyl-4-(3-methylbenzyl)-2-piperazinyl]ethanol in lab experiments is its high selectivity for OX1R, which allows for more precise manipulation of the orexin system. However, one limitation is that this compound has a relatively short half-life, which may limit its effectiveness in long-term studies.
未来方向
There are several potential future directions for research on 2-[1-cyclopentyl-4-(3-methylbenzyl)-2-piperazinyl]ethanol. One area of interest is its potential as a treatment for drug addiction, as it has been shown to reduce dopamine release in the nucleus accumbens. Additionally, further studies could investigate the effects of this compound on other physiological processes, such as stress response and immune function. Finally, the development of more potent and selective orexin receptor antagonists could lead to the discovery of novel therapeutic agents for sleep disorders, obesity, and other metabolic diseases.
合成方法
2-[1-cyclopentyl-4-(3-methylbenzyl)-2-piperazinyl]ethanol can be synthesized using a multi-step process involving the reaction of 1-cyclopentylpiperazine with 3-methylbenzyl chloride, followed by reduction with sodium borohydride and subsequent alkylation with 2-chloroethanol. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
科学研究应用
2-[1-cyclopentyl-4-(3-methylbenzyl)-2-piperazinyl]ethanol has been extensively studied in animal models to investigate its potential therapeutic applications. It has been shown to improve sleep quality and reduce wakefulness in rats, suggesting that it may be useful for treating sleep disorders such as insomnia and narcolepsy. Additionally, this compound has been found to decrease food intake and body weight in rodents, indicating its potential as an anti-obesity drug.
属性
IUPAC Name |
2-[1-cyclopentyl-4-[(3-methylphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O/c1-16-5-4-6-17(13-16)14-20-10-11-21(18-7-2-3-8-18)19(15-20)9-12-22/h4-6,13,18-19,22H,2-3,7-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKBMNPGEHFUHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(C(C2)CCO)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2-fluorophenoxy)methyl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6099886.png)
![1-[(3,4-dimethoxyphenyl)acetyl]-2-(4-methylphenyl)pyrrolidine](/img/structure/B6099888.png)
![N-(3-hydroxy-2,2-dimethylpropyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B6099901.png)
![7-(3-methoxybenzyl)-2-[(2-methoxy-5-pyrimidinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6099905.png)
![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B6099912.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,3-dimethyl-2-thiophenecarboxamide](/img/structure/B6099918.png)
![3-chloro-N-[4-(1H-pyrrol-1-yl)benzyl]-1-benzothiophene-2-carboxamide](/img/structure/B6099920.png)
![N-{2-[2-(5-bromo-2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6099926.png)
![N-(2,5-dimethylphenyl)-1-{2-[(2,5-dimethylphenyl)amino]-1-methyl-2-oxoethyl}-1H-pyrazole-3-carboxamide](/img/structure/B6099934.png)
![N-(3,4-difluorophenyl)-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine](/img/structure/B6099936.png)


![2-methoxy-N-(1-{1-[3-(methylthio)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B6099980.png)